Direct Comparison of Orthosteric Binding Affinity: CAM833 vs. CAY10760 for RAD51-BRCA2 PPI Disruption
CAM833 exhibits a Kd of 366 nM (ITC) and 355 nM (FP) for the ChimRAD51 protein, demonstrating sub-micromolar orthosteric binding to the RAD51 FxxA-binding pocket [1]. In contrast, CAY10760 (Homologous recombination-IN-1) displays an EC50 of 19 μM in a cell-free competitive ELISA for the RAD51-BRCA2 PPI, a >50-fold difference in apparent affinity [2]. The structural basis for this potency difference is confirmed by X-ray crystallography: CAM833's quinoline moiety occupies the Phe-binding hotspot on RAD51, while the substituted α-methylbenzyl group engages the Ala-binding pocket, precisely mimicking the BRCA2 FxxA motif interaction [1].
| Evidence Dimension | Biochemical binding affinity to RAD51 (BRCA2 interaction site) |
|---|---|
| Target Compound Data | Kd = 366 nM (ITC), 355 nM (FP) for ChimRAD51; X-ray structure resolved at 1.8 Å (PDB: 7A4F) |
| Comparator Or Baseline | CAY10760: EC50 = 19 μM in cell-free competitive ELISA; no reported Kd or crystallographic binding mode |
| Quantified Difference | CAM833 exhibits >50-fold higher apparent affinity (19,000 nM vs. 366 nM); CAM833 binding mode is structurally validated, CAY10760 is not |
| Conditions | ChimRAD51 protein (human RAD51-archaeal RadA chimera); ITC and FP assays [1]; cell-free competitive ELISA [2] |
Why This Matters
For experimental protocols requiring precise, orthosteric disruption of the RAD51-BRCA2 interaction without confounding allosteric effects, CAM833's validated binding mode and superior affinity make it the preferred chemical probe.
- [1] Scott DE, Francis-Newton NJ, Marsh ME, et al. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death. Cell Chem Biol. 2021;28(6):835-847.e5. View Source
- [2] Bagnolini G, Milano D, Manerba M, et al. Synthetic lethality in pancreatic cancer: Discovery of a new RAD51-BRCA2 small molecule disruptor that inhibits homologous recombination and synergizes with olaparib. J Med Chem. 2020;63(5):2588-2619. View Source
